molecular formula C10H12FN B2506879 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1785037-06-0

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2506879
CAS No.: 1785037-06-0
M. Wt: 165.211
InChI Key: RSDWTJXJHRUOKE-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or platinum. The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste, adhering to principles of green chemistry. The use of advanced catalysts and automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.

    Medicine: Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as liquid crystals and dyes

Comparison with Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
  • 5,6-Difluoro-1,2,3,4-tetrahydro-2-methylquinoline
  • 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Comparison: Compared to its analogs, 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which significantly influence its chemical reactivity and biological activity. This unique structure allows for more targeted interactions in medicinal applications and provides distinct advantages in material science .

Properties

IUPAC Name

5-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDWTJXJHRUOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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